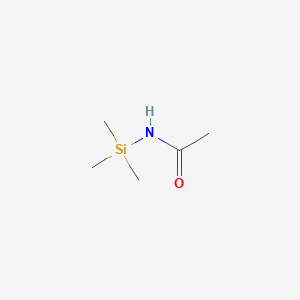

N-(Trimethylsilyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-trimethylsilylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFWUJCJKPUZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065454 | |

| Record name | Acetamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-12-6 | |

| Record name | Trimethylsilylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Trimethylsilyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA), a versatile and widely used silylating agent in organic synthesis and analytical chemistry. The primary focus is on the reaction of acetamide (B32628) with trimethylsilyl (B98337) chloride. This document details two principal synthetic methodologies: a general laboratory-scale procedure and a high-yield, catalyzed industrial process. Included are in-depth experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

N,O-Bis(trimethylsilyl)acetamide (BSA), with the chemical formula CH₃C(OSi(CH₃)₃)N(Si(CH₃)₃), is a highly effective and versatile organosilicon reagent.[1] It is a colorless liquid, soluble in a wide range of organic solvents, and is primarily utilized for the introduction of trimethylsilyl (TMS) protecting groups onto molecules bearing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides.[1][2] The resulting TMS derivatives exhibit increased volatility, thermal stability, and are less polar than the parent compounds, making them particularly suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).[1]

The synthesis of BSA from acetamide and trimethylsilyl chloride is a common and efficient method for its preparation. It is important to note that while the monosilylated product, N-(trimethylsilyl)acetamide, is an intermediate in this reaction, the final, thermodynamically stable product under typical reaction conditions is the bis-silylated derivative, BSA. This guide will focus on the synthesis of BSA.

BSA offers significant advantages over other silylating agents, such as trimethylsilyl chloride (TMSCl), including milder and neutral reaction conditions. The byproducts of silylation with BSA are neutral and volatile, simplifying purification procedures.[3]

Reaction Mechanism and Signaling Pathway

The synthesis of BSA from acetamide and trimethylsilyl chloride proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for this reaction is:

CH₃CONH₂ + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → CH₃C(OSi(CH₃)₃)N(Si(CH₃)₃) + 2 (C₂H₅)₃NHCl

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the product.[1]

The reaction mechanism involves the following key steps:

-

Deprotonation of Acetamide: The basic triethylamine deprotonates the acetamide at the nitrogen atom, increasing its nucleophilicity.

-

First Silylation (N-silylation): The resulting acetamide anion acts as a nucleophile, attacking the silicon atom of trimethylsilyl chloride in an SN2-type reaction, displacing the chloride ion and forming this compound. This initial reaction is exothermic.[1]

-

Tautomerization and Second Silylation (O-silylation): The this compound intermediate can exist in equilibrium with its tautomeric form, the imidate. The oxygen atom of the imidate tautomer is then silylated by a second molecule of trimethylsilyl chloride. This second silylation step often requires heating to proceed to completion.[1]

-

Acid Scavenging: Throughout the reaction, the triethylamine neutralizes the generated HCl, forming the insoluble salt triethylamine hydrochloride, which precipitates out of the reaction mixture.

Figure 1: Simplified Reaction Pathway for BSA Synthesis.

Experimental Protocols

Two primary methodologies for the synthesis of BSA are presented below. It is crucial that all procedures are conducted under anhydrous conditions, as BSA is highly sensitive to moisture.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used.

Protocol 1: General Laboratory Synthesis

This method is a standard procedure suitable for laboratory-scale synthesis of BSA and typically provides good yields.[1]

Materials:

-

Acetamide

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., benzene, acetonitrile, or hexane)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Apparatus for filtration under an inert atmosphere

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place acetamide and an excess of triethylamine in a suitable anhydrous solvent.

-

Addition of Trimethylsilyl Chloride: While stirring the mixture, add trimethylsilyl chloride dropwise from the dropping funnel. The initial reaction to form the monosilylated intermediate is exothermic, so the rate of addition should be controlled to maintain a gentle reaction.[1]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux to facilitate the second silylation and drive the reaction to completion.[1] The reaction progress can be monitored by GC analysis of aliquots.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The precipitated triethylamine hydrochloride will be visible as a white solid. Filter the mixture under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to remove the salt.[1]

-

Purification: Transfer the filtrate to a round-bottom flask and remove the solvent and any excess triethylamine by rotary evaporation under reduced pressure. The crude BSA is then purified by fractional distillation to yield the final product.[1]

Figure 2: Experimental Workflow for General Laboratory Synthesis of BSA.

Protocol 2: High-Yield Catalytic Synthesis

This protocol is based on a patented method that utilizes a dual-catalyst system to achieve high yields and purity.[4]

Materials:

-

Acetamide

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Dimethylaniline (catalyst)

-

Imidazole (B134444) (catalyst)

-

Synthesis kettle/reactor with temperature control, vacuum connection, and dropping funnel

Procedure:

-

Reactor Charging: Charge the synthesis kettle with acetamide, triethylamine, and the catalysts, dimethylaniline and imidazole, according to the weight ratios specified in Table 1.

-

Reagent Addition: Add trimethylsilyl chloride dropwise to the synthesis kettle. The temperature should be carefully controlled and maintained between 33-39°C during the addition.[4]

-

Reaction: After the addition of trimethylsilyl chloride is complete, maintain the reaction temperature at 33-39°C and a vacuum of 0.01-0.025 MPa. Continue stirring for 120-150 minutes to ensure the reaction goes to completion.[4]

-

Purification: The product is purified by distillation under high vacuum and low temperature to obtain high-purity BSA.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of BSA.

Table 1: Reaction Parameters for High-Yield Catalytic Synthesis

| Parameter | Value/Ratio | Reference |

| Acetamide : Triethylamine (w/w) | 1 : 3.60-3.94 | [4] |

| Acetamide : Trimethylsilyl Chloride (w/w) | 1 : 3.77-4.03 | [4] |

| Dimethylaniline Catalyst Loading (% of Acetamide weight) | 0.1 - 0.5% | [4] |

| Imidazole Catalyst Loading (% of Acetamide weight) | 0.08 - 0.6% | [4] |

| Reaction Temperature | 33 - 39 °C | [4] |

| Reaction Time (post-addition) | 120 - 150 minutes | [4] |

| Yield | 91.33 - 93.66% | [4] |

| Purity | 99.51 - 99.62% | [4] |

Table 2: Physical and Spectroscopic Properties of N,O-Bis(trimethylsilyl)acetamide (BSA)

| Property | Value | Reference |

| Molecular Formula | C₈H₂₁NOSi₂ | [5] |

| Molecular Weight | 203.43 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 71-73 °C / 35 mmHg | [3] |

| Density | 0.832 g/cm³ | [2] |

| Refractive Index | 1.4160-1.4190 (20°C) | |

| ¹H NMR | ||

| δ (ppm) | ~0.2 | |

| ~0.3 | ||

| ~1.9 | ||

| ¹³C NMR | ||

| δ (ppm) | ~0.5 | |

| ~1.0 | ||

| ~23.0 | ||

| ~173.0 | ||

| FTIR (cm⁻¹) | ||

| ~2960 | C-H stretch (in -CH₃) | |

| ~1660 | C=N stretch | |

| ~1250 | Si-CH₃ symmetric deformation | |

| ~1070 | Si-O-C stretch | |

| ~840 | Si-C stretch |

Note: Specific assignments for NMR chemical shifts can vary slightly depending on the solvent used. The provided FTIR assignments are based on typical vibrational frequencies for the respective functional groups.

Conclusion

The synthesis of N,O-Bis(trimethylsilyl)acetamide from acetamide and trimethylsilyl chloride is a robust and efficient process. For general laboratory applications, the direct reaction in the presence of triethylamine provides good yields. For industrial-scale production where high purity and yield are paramount, a catalyzed approach using a dual-catalyst system of dimethylaniline and imidazole offers superior results. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for the successful synthesis of this versatile silylating agent. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. N,O-Bis(trimethylsilyl)acetamide(10416-59-8) IR Spectrum [chemicalbook.com]

- 2. N,O-BIS(TRIMETHYLSILYL)ACETAMIDE | [gelest.com]

- 3. 156461000 [thermofisher.com]

- 4. N,O-bis(trimethylsilyl)acetamide | C8H21NOSi2 | CID 6913588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Silylation of Active Hydrogens using N,O-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and widely used silylating agent in organic synthesis and analytical chemistry.[1] Its primary function is the introduction of a trimethylsilyl (B98337) (TMS) group to molecules containing active hydrogens, such as those found in alcohols, phenols, carboxylic acids, and amines. This process, known as silylation, temporarily converts polar, reactive functional groups into less polar, more stable TMS derivatives. This guide provides a detailed examination of the reaction mechanism, factors influencing efficiency, and practical experimental protocols.

The Core Reaction Mechanism

Silylation with BSA is characterized by the replacement of an active hydrogen on a heteroatom (O, N, S) with a trimethylsilyl group. The reaction is generally understood to proceed through a bimolecular transition state, initiated by a nucleophilic attack on the silicon atom of the silyl (B83357) donor.[2]

The overall reaction with an alcohol (ROH) as the substrate can be summarized as follows: 2 ROH + MeC(OSiMe₃)NSiMe₃ (BSA) → 2 ROSiMe₃ + MeC(O)NH₂ (Acetamide)[3][4]

The mechanism involves the following key steps:

-

Nucleophilic Attack: The substrate's active hydrogen-containing group (e.g., the hydroxyl group of an alcohol) acts as a nucleophile, attacking one of the silicon atoms of the BSA molecule.

-

Transition State: A bimolecular transition state is formed. For the reaction to proceed to completion, the leaving group must have a lower basicity than the group it replaces.

-

Proton Transfer & Product Formation: A proton is transferred from the substrate to the nitrogen atom of BSA. This leads to the formation of the silylated product (e.g., a trimethylsilyl ether) and N-trimethylsilylacetamide.

-

Second Silylation: The N-trimethylsilylacetamide intermediate can then react with a second molecule of the substrate to yield another equivalent of the silylated product and the final byproduct, acetamide.

The following diagram illustrates the logical flow of the proposed silylation mechanism.

References

An In-depth Technical Guide to N-(Trimethylsilyl)acetamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-(Trimethylsilyl)acetamide (TMSA), a versatile organosilicon compound, serves as a potent silylating agent in a multitude of chemical applications.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols, designed for professionals in research and development.

Core Chemical and Physical Properties

This compound is typically a white to yellowish crystalline solid.[2][3] Its key physical and chemical characteristics are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C5H13NOSi | [4][5] |

| Molecular Weight | 131.25 g/mol | [1][4][5] |

| CAS Number | 13435-12-6 | [2][4] |

| Appearance | White to yellowish crystalline mass/solid | [2][3] |

| Melting Point | 46-49 °C | [1][2][5] |

| Boiling Point | 84 °C at 18 mmHg | [1][2][5][6] |

| Flash Point | 70 °C (158 °F) | [5][6] |

| Solubility | Reacts with water and moisture.[3] | |

| Odor | Nut-like | [3] |

Reactivity and Applications: A Powerful Silylating Agent

The primary utility of this compound lies in its function as a silylating agent, where it introduces a trimethylsilyl (B98337) (TMS) group to molecules with active hydrogens.[1][2] This process is fundamental in organic synthesis for protecting functional groups and in analytical chemistry for increasing the volatility and thermal stability of compounds for analyses like gas chromatography (GC).[7]

Key aspects of its reactivity include:

-

Silylation: TMSA readily silylates a wide range of functional groups, including alcohols, amines, amides, carboxylic acids, and enols.[8] The reaction involves the transfer of the trimethylsilyl group from TMSA to an active hydrogen on the substrate.

-

Reaction Byproducts: A significant advantage of using TMSA and its close relative, N,O-Bis(trimethylsilyl)acetamide (BSA), is the formation of neutral and volatile byproducts, such as acetamide (B32628).[9][10] This simplifies purification, especially for sensitive substrates.

-

Reaction Conditions: Silylation reactions with TMSA are generally conducted under mild and anhydrous conditions.[1][8] The reagent is sensitive to moisture and will hydrolyze to form acetamide and trimethylsilanol.[1][3]

-

Catalysis: For sterically hindered or less reactive functional groups, the silylation potential can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[8][11]

The general mechanism for the silylation of an alcohol using a silylacetamide reagent involves a nucleophilic attack by the alcohol's oxygen on the silicon atom.

Caption: General reaction scheme for the silylation of an alcohol using this compound.

Experimental Protocols

Proper handling and experimental setup are crucial for successful silylation due to the moisture sensitivity of this compound.[3][6] All operations should be performed in a dry, inert atmosphere.[2]

General Protocol for Silylation of an Alcohol for GC Analysis

This protocol provides a general guideline and may need to be adapted for specific applications.

Materials:

-

Substrate (e.g., alcohol, 1-10 mg)

-

This compound (TMSA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[8][11]

-

Dry reaction vial (e.g., 2-5 mL with a screw cap and septum)[11]

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating block or water bath[11]

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven before use.

-

Sample Preparation: Weigh 1-10 mg of the substrate into the reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness first.[8]

-

Solvent Addition: Add 100-200 µL of an appropriate anhydrous solvent to dissolve the sample.[11]

-

Reagent Addition: Under an inert atmosphere, add a 1.5 to 2-fold molar excess of this compound to the vial.[8][11] For a 2 mg sample of a compound with an average molecular weight of 250 g/mol , this corresponds to approximately 10-15 µL of the related silylating agent BSA.[11]

-

Mixing and Reaction: Securely cap the vial and mix the contents thoroughly. For compounds that are difficult to silylate, heating the mixture at 60-80°C for 30 minutes to 2 hours may be necessary.[8][11]

-

Analysis: After cooling to room temperature, the derivatized sample is ready for direct analysis, typically by gas chromatography.

Caption: A typical experimental workflow for the silylation of a substrate for GC analysis.

Safety and Handling

This compound is classified as a flammable solid and can cause severe skin burns and eye damage.[3][6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[3] The compound reacts with water and moisture in the air, liberating flammable hexamethyldisiloxane (B120664) and acetamide.[3] Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[3][12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 13435-12-6 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. This compound (CAS 13435-12-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-(三甲基硅基)乙酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 10. innospk.com [innospk.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)acetamide (BSA) as a Trimethylsilyl (TMS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly in drug development and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount.[1] N,O-Bis(trimethylsilyl)acetamide (BSA), a highly reactive and versatile organosilicon compound, is an indispensable tool for introducing the trimethylsilyl (B98337) (TMS) protecting group onto a wide range of functional moieties.[2][3] This process, known as silylation, temporarily masks reactive sites, preventing unwanted side reactions and enabling complex molecular transformations.[2][4] This guide provides a comprehensive overview of BSA, including its mechanism of action, applications, and detailed experimental protocols.

BSA offers significant advantages over other silylating agents, such as trimethylsilyl chloride (TMSCl). Reactions with BSA are typically mild, proceed under neutral conditions, and produce volatile, non-reactive byproducts (N-trimethylsilylacetamide and acetamide), which simplifies work-up and purification.[1][5] In contrast, TMSCl generates hydrochloric acid, which can be detrimental to acid-sensitive substrates.[1]

Mechanism of Silylation

The silylation of a functional group with BSA involves the transfer of a trimethylsilyl (TMS) group from the BSA molecule to a heteroatom (e.g., oxygen in a hydroxyl group or nitrogen in an amine group). The reaction is driven by a nucleophilic attack of the heteroatom on the electrophilic silicon atom of one of the TMS groups in BSA.[2] This forms a bimolecular transition state, leading to the formation of the silylated product and N-(trimethylsilyl)acetamide.[1][2] The this compound can then further react with a second molecule of the substrate to yield a second equivalent of the desired product and acetamide.[1] The overall reaction with an alcohol is as follows:

2 ROH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → 2 ROSi(CH₃)₃ + CH₃CONH₂[1]

The high efficiency of BSA is attributed to the low basicity of its leaving group, this compound, which favors the formation of the products.[2]

Caption: General reaction mechanism of silylation using BSA.

Reactivity and Selectivity

The rate of silylation with BSA is significantly influenced by steric hindrance. The general order of reactivity for various functional groups is:

Alcohols > Phenols > Carboxylic Acids > Amines > Amides[2]

Within a class of compounds, the reactivity is further governed by steric accessibility:

Primary (1°) > Secondary (2°) > Tertiary (3°)[2]

This differential reactivity allows for the selective protection of less hindered functional groups in molecules containing multiple reactive sites. For sterically hindered secondary and tertiary alcohols, the reaction may be sluggish, but the addition of a catalyst can significantly enhance the reaction rate.[1]

Applications in Organic Synthesis

BSA is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] Its primary function is to protect hydroxyl, amino, and carboxyl groups during subsequent reaction steps.[3][6]

Protection of Alcohols

The protection of alcohols as TMS ethers is a common application of BSA. This transformation increases the volatility and thermal stability of the compounds, which is particularly useful for analytical techniques like gas chromatography (GC).[2]

Protection of Amines and Carboxylic Acids

BSA is also effective for the silylation of amines and carboxylic acids, facilitating smoother reactions in organic synthesis.[6]

Use in Analytical Chemistry

In addition to its role as a protecting group, BSA is extensively used as a derivatization agent in analytical chemistry. By converting polar functional groups into less polar and more volatile silyl (B83357) derivatives, BSA enhances the detectability and separation of analytes in gas chromatography (GC) and mass spectrometry (MS).[4][6] The byproducts of the reaction with BSA are more volatile than those of many other silylating reagents, causing less chromatographic interference.[7]

Quantitative Data on Silylation with BSA

While silylation reactions with BSA are often reported to proceed in high or quantitative yields, specific comparative data across different functional groups under standardized conditions can be variable.[2][7] The following tables summarize representative quantitative data for the silylation of various functional groups.

Table 1: Silylation of Various Functional Groups with BSA

| Substrate Type | Example Substrate | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | Benzyl Alcohol | BSA | Acetonitrile | 25 | 1 | >95 |

| Secondary Alcohol | Cyclohexanol | BSA | DMF | 60 | 2 | >90 |

| Phenol | Phenol | BSA | Dichloromethane | 25 | 0.5 | >98 |

| Carboxylic Acid | Benzoic Acid | BSA | Neat | 80 | 1 | Quantitative |

| Amine | Aniline | BSA | Toluene | 25 | 0.5 | >95 |

Data compiled from various sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

Table 2: Comparison of Common Silylating Agents

| Reagent | Structure | Key Characteristics | Byproducts |

| BSA | CH₃C(OSiMe₃)=NSiMe₃ | Powerful, mild, neutral conditions.[8] | This compound, Acetamide (volatile)[8] |

| TMSCl | (CH₃)₃SiCl | Reactive, requires a base.[9] | HCl (corrosive), Amine hydrochloride salt[8] |

| HMDS | (CH₃)₃SiNHSi(CH₃)₃ | Weaker, cost-effective, often requires a catalyst.[8] | Ammonia |

| BSTFA | CF₃C(OSiMe₃)=NSiMe₃ | High silylating power, volatile byproducts.[10] | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |

| MSTFA | CF₃C(=NSiMe₃)N(CH₃)SiMe₃ | Very high silylating power, very volatile byproducts.[10] | N-methyl-N-(trimethylsilyl)trifluoroacetamide |

Experimental Protocols

Caution: BSA is extremely sensitive to moisture and should be handled under anhydrous conditions. All glassware should be oven-dried and cooled in a desiccator before use.[7]

Protocol for Protection of a Primary Alcohol

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).[1]

-

If desired, add an anhydrous solvent (e.g., dichloromethane, 5-10 mL per gram of alcohol).[1] BSA can often be used neat as it has good solvent properties.[7]

-

Add BSA (1.1 to 1.5 equivalents per hydroxyl group) dropwise to the stirred solution at room temperature.[1]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Once the reaction is complete, the volatile byproducts and excess BSA can be removed under reduced pressure to yield the TMS-protected alcohol. Further purification is often not necessary.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. N,N-Bis(trimethylsilyl)acetamide | BSA Reagent [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dshs-koeln.de [dshs-koeln.de]

An In-depth Technical Guide to the Volatility and Thermal Stability of Trimethylsilyl (TMS) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the volatility and thermal stability of trimethylsilyl (B98337) (TMS) derivatives, crucial for their application in analytical chemistry, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization with a TMS group is a cornerstone technique for analyzing non-volatile and thermally labile compounds by increasing their volatility and stability. However, the stability of the derivatives themselves is a critical consideration for robust and reproducible results.

The Principle of Trimethylsilylation

Trimethylsilylation is a chemical derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl group (-Si(CH₃)₃).[1][2] This process is widely applied to compounds containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), and thiol (-SH) groups.[1] The primary reagents used for this transformation are highly reactive silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole.[3][4][5]

The fundamental purpose of this derivatization is to:

-

Increase Volatility: By replacing active hydrogens involved in hydrogen bonding, the intermolecular forces are significantly reduced. This decrease in polarity results in a higher vapor pressure, allowing the compound to vaporize at lower temperatures suitable for GC analysis.[4][6]

-

Increase Thermal Stability: The derivatization process makes the original molecule less prone to thermal decomposition at the high temperatures required for GC analysis.[1][7]

Volatility of TMS Derivatives

The conversion of polar analytes into their TMS derivatives is essential for GC-MS as it allows compounds that would otherwise be non-volatile or thermally unstable to be analyzed.[3][5] This increased volatility is a direct result of masking the polar functional groups, which reduces the energy required for the molecule to enter the gas phase.

| Derivative Name | Boiling Point (°C) | Pressure (Torr) | Parent Molecule |

| TMS-Glycerol | 78 - 81 | 2 | Glycerol |

Table 1: Example of the boiling point of a TMS derivative. Data sourced from ChemicalBook.[8]

Thermal and Hydrolytic Stability of TMS Derivatives

While TMS derivatization enhances the thermal stability of the parent analyte for GC injection, the resulting TMS ethers and esters have limited stability, particularly in the presence of moisture (hydrolytic stability).[9][10][11] This instability is a primary drawback and a critical factor in experimental design and sample handling.[9][12]

The stability of TMS derivatives is influenced by several factors:

-

Moisture: Water can hydrolyze the TMS group, reverting the derivative to its original form. Anhydrous conditions are therefore critical during the derivatization reaction and sample storage.[2][3][12]

-

Temperature: Storage temperature significantly impacts the longevity of TMS derivatives. As shown in Table 2, freezing (-18°C or -20°C) is highly effective at preserving the derivatives for extended periods.[7][13][14]

-

Steric Hindrance: The ease of derivatization and the stability of the resulting TMS ether can be influenced by steric hindrance around the functional group. The general order of reactivity for silylation is primary alcohol > secondary alcohol > tertiary alcohol.[3]

-

Sample Matrix: The composition of the sample can affect derivative stability. For instance, TMS derivatives of certain compounds were found to be less stable in an artificial wastewater (AWW) matrix compared to a pure solvent.[7]

The following diagram illustrates the key factors that negatively impact the stability of a derivatized sample.

References

- 1. nbinno.com [nbinno.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. Trimethylsilylation [GC Derivatization Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6787-10-6 CAS MSDS (TMS-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. web.gps.caltech.edu [web.gps.caltech.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 13. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

The Ultimate Guide to Enhancing Analyte Volatility in Gas Chromatography with N-(Trimethylsilyl)acetamide

A Deep Dive into Derivatization for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of various compounds is paramount. Gas chromatography (GC) stands as a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, a significant challenge arises when dealing with polar, non-volatile molecules such as organic acids, amino acids, steroids, and phenols. Their inherent chemical properties hinder their passage through a GC system, leading to poor chromatographic performance. This technical guide provides an in-depth exploration of a crucial solution: derivatization using N-(Trimethylsilyl)acetamide (TMSA) and its analogs to increase analyte volatility and enable robust GC analysis.

The "Why" of Derivatization: Overcoming the Volatility Hurdle

Many biologically significant molecules contain polar functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH). These groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. Direct injection of such compounds into a hot GC inlet can lead to peak tailing, low sensitivity, and even complete degradation of the analyte.

Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is one of the most common and effective derivatization techniques.[1] this compound (TMSA) and its more reactive counterparts, N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are powerful silylating agents that are widely used for this purpose.[1][2][3] The resulting TMS derivatives exhibit significantly increased volatility, allowing for their successful analysis by GC.

The Silylation Reaction: A Mechanistic Overview

The fundamental principle of silylation involves the reaction of a silylating agent with a compound containing an active hydrogen. The reaction proceeds via a nucleophilic attack of the heteroatom (O, N, or S) of the analyte on the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a TMS derivative.

The reactivity of the functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. For sterically hindered groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) can significantly enhance the reaction rate.[4]

Quantitative Impact of Silylation on Analyte Response

The primary goal of derivatization is to improve the analytical response. Silylation consistently leads to sharper peaks, reduced peak tailing, and significantly increased sensitivity. The following table summarizes the observed enhancements for various compound classes after derivatization with silylating agents. While specific data for TMSA is limited in readily available literature, the data for its close and widely used analogs, BSA and BSTFA, provide a strong indication of the expected improvements.

| Compound Class | Analyte Example | Derivatization Reagent | Observed Enhancement |

| Steroids | Testosterone | BSTFA + 1% TMCS | 20-fold increase in sensitivity (GC-MS/MS)[1] |

| Various Steroids | BSA, BSTFA, BSTFA+TMCS | Varied peak area increases depending on the steroid and reagent[1] | |

| Organic Acids | 26 different organic acids | BSTFA + 1% TMCS | Significant improvement in peak shape and response[1] |

| Phenols | Various Phenols | BSTFA + 1% TMCS | Enables GC-MS analysis of non-volatile phenols with good sensitivity[5] |

| Amino Acids | 14 common amino acids | BSTFA | Enables quantitative analysis with detection limits in the low µM range[6] |

Detailed Experimental Protocols

Successful derivatization hinges on meticulous experimental execution. The following protocols provide detailed methodologies for the silylation of key compound classes. It is crucial to work in anhydrous (moisture-free) conditions as silylating reagents are highly sensitive to moisture.[7] All work should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Protocol for Organic Acids and Phenols

This protocol is suitable for a wide range of organic acids and phenolic compounds.

Materials:

-

This compound (TMSA) or N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous pyridine (B92270) (as a catalyst and solvent)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Sample containing the analyte(s) of interest

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Accurately weigh or measure a known amount of the sample into a GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of TMSA or BSA.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes.[5]

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol for Steroids

For steroids containing ketone groups, a preliminary methoximation step is recommended to prevent the formation of multiple derivatives.

Materials:

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

This compound (TMSA) or N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylchlorosilane (TMCS) (optional catalyst)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Sample containing steroids

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Dry down the sample containing the steroids in a GC vial under a stream of nitrogen.

-

Methoximation (for ketosteroids): Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 60°C for 15-30 minutes.[1] Cool the vial to room temperature.

-

Silylation: Add 50-100 µL of TMSA or BSA to the vial. For hindered hydroxyl groups, the addition of a small amount of TMCS (e.g., 1%) can enhance the reaction.[1]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[1]

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Protocol for Amino Acids

A two-step derivatization process is often employed for amino acids to protect both the carboxylic acid and amino groups.

Materials:

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

This compound (TMSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Sample containing amino acids

-

Heating block or oven

-

GC vials with inserts and caps

Procedure:

-

Sample Preparation: Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 30-37°C for 90 minutes with shaking.[1]

-

Silylation: Cool the vial to room temperature and add 80-100 µL of TMSA or MSTFA.

-

Reaction: Recap the vial and heat at 37-60°C for 30 minutes with shaking.[1]

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps involved in a typical silylation derivatization procedure for GC-MS analysis.

Conclusion: Unlocking the Potential of GC for Polar Analytes

Derivatization with this compound and its analogs is an indispensable tool for any laboratory conducting GC analysis of polar, non-volatile compounds. By converting analytes into their more volatile and thermally stable TMS derivatives, this technique dramatically expands the range of molecules amenable to GC analysis. The resulting improvements in chromatographic performance, including enhanced sensitivity and peak shape, are critical for accurate and reliable quantification in demanding fields such as drug development and clinical research. While the protocols provided herein offer a robust starting point, optimization for specific analytes and matrices is always encouraged to achieve the best possible results. The careful application of these derivatization strategies will undoubtedly unlock the full potential of gas chromatography for a vast array of challenging analytical problems.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 3. N, O-Bis(trimethylsilyl)acetamide-a widely used Silylation Reagents_Chemicalbook [chemicalbook.com]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. benchchem.com [benchchem.com]

- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Derivatization with N-(Trimethylsilyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of analytical chemistry, metabolomics, and pharmaceutical analysis, the accurate identification and quantification of organic compounds are paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for these purposes, offering high resolution and sensitivity. However, a significant number of biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, steroids, and sugars, are non-volatile or thermally labile due to the presence of polar functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH). This inherent characteristic prevents their direct analysis by GC-MS.

Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is one of the most common and effective derivatization techniques. N,O-Bis(trimethylsilyl)acetamide (BSA) is a potent and versatile silylating agent frequently employed for this purpose.[2] This technical guide provides an in-depth overview of the fundamental principles of derivatization using BSA, including its reaction mechanism, applications, detailed experimental protocols, and quantitative data to aid researchers in developing robust analytical methods.

The Silylation Reaction: Mechanism and Principles

The fundamental principle of silylation with BSA involves the nucleophilic attack of a heteroatom (O, N, or S) of the analyte on the silicon atom of the silylating agent. This process results in the replacement of an active hydrogen with a trimethylsilyl group.[2] BSA is a particularly effective TMS donor due to the formation of the stable and volatile by-product, N-trimethylsilylacetamide.

The general reaction can be represented as:

2 R-XH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → 2 R-X-Si(CH₃)₃ + CH₃CONH₂

Where R-XH represents the analyte with an active hydrogen on a heteroatom X (O, N, S).

The reactivity of different functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[2] Steric hindrance around the functional group can also significantly impact the reaction rate and completeness. For sterically hindered groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) is often necessary to enhance the reactivity of the silylating agent.[2]

Key Advantages of BSA Derivatization:

-

High Reactivity: BSA effectively derivatizes a wide range of functional groups under relatively mild conditions.

-

Volatile By-products: The by-products of the reaction are volatile and generally do not interfere with the chromatographic analysis.

-

Good Solvent Properties: BSA can often act as both the reagent and the solvent, simplifying sample preparation.[2]

-

Quantitative Reactions: Under optimized conditions, silylation with BSA can be a quantitative reaction, which is crucial for accurate quantification of analytes.[2]

Quantitative Data on Derivatization with Silylating Agents

The efficiency of derivatization is a critical factor for accurate quantitative analysis. The following tables summarize quantitative data on the derivatization of different classes of compounds using silylating agents, including BSA and its common alternatives.

Table 1: Quantitative Derivatization Yields of Amino Acids with Various Silylating Reagents

| Amino Acid | Silylating Reagent | Derivative Yield (%) |

| Phenylalanine | N,O-Bis(trimethylsilyl)acetamide (BSA) | 94 |

| Lysine | N,O-Bis(trimethylsilyl)acetamide (BSA) | 105 |

| Tyrosine | N,O-Bis(trimethylsilyl)acetamide (BSA) | 92 |

Data sourced from a study by Smith and Shewbart, where amino acids were refluxed with the reagent for one hour. The yields were calculated based on the comparison of the response of the derivatized sample to that of the pure TMS-amino acid derivative.[1]

Table 2: Performance Comparison of Silylating Agents for the Quantitative Analysis of Anabolic Steroids by GC-MS

| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |

| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |

This table presents a summary of validation data for the analysis of anabolic steroids, demonstrating the performance of a common silylation mixture. While not BSA, BSTFA is a closely related silylating agent, and this data provides a benchmark for the expected performance of silylation-based quantitative methods.

Experimental Protocols

Successful derivatization requires careful attention to experimental conditions to ensure complete and reproducible reactions. The following are detailed protocols for the derivatization of common classes of compounds using BSA. It is crucial to perform these procedures under anhydrous conditions, as silylating reagents are sensitive to moisture.

Protocol 1: Derivatization of Steroids

This protocol is suitable for the analysis of steroids. For those containing ketone groups, a preliminary methoximation step is recommended to prevent the formation of multiple derivatives.

Materials:

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylchlorosilane (TMCS) (optional catalyst)

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

-

Methoxyamine hydrochloride solution (for ketosteroids)

-

Sample containing steroids

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation: Accurately weigh 1-10 mg of the steroid sample into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Methoximation (for ketosteroids): Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 60°C for 15-30 minutes. Cool the vial to room temperature.

-

Silylation: Add 200-500 µL of BSA to the vial. For sterically hindered hydroxyl groups, add TMCS to the BSA (e.g., a 99:1 v/v mixture). If the sample is not soluble in BSA, add 100-200 µL of anhydrous pyridine.

-

Reaction: Tightly cap the vial and shake well. The reaction may proceed at room temperature. For compounds that are difficult to derivatize, heat the vial at 60-70°C for 30-60 minutes.

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Protocol 2: Derivatization of Amino Acids

For amino acids, a two-step derivatization process is often employed to ensure complete derivatization of both the carboxylic acid and amino groups.

Materials:

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous solvent (e.g., acetonitrile, pyridine)

-

Sample containing amino acids

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation: Place the amino acid sample (typically 1-5 mg) into a GC vial. If the sample is in an aqueous solution, it must be lyophilized or evaporated to complete dryness.

-

Silylation: Add 100 µL of anhydrous pyridine (as a solvent) and 100 µL of BSA to the dried sample.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours. The formation of a clear solution usually indicates the completion of the reaction.

-

Analysis: After cooling, an aliquot of the reaction mixture is injected into the GC-MS.

Protocol 3: Derivatization of Fatty Acids

Silylation is an effective method for derivatizing fatty acids for GC-MS analysis.

Materials:

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylchlorosilane (TMCS) (as a catalyst, typically 1% v/v in BSA)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Sample containing fatty acids

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation: Transfer an aliquot of the sample containing fatty acids (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into a GC vial. If the sample is in a protic solvent, it must be dried completely.

-

Reagent Addition: Add a molar excess of the silylating reagent. For example, add 50 µL of BSA containing 1% TMCS.

-

Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The optimal time and temperature may need to be adjusted depending on the specific fatty acids.

-

Analysis: After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane) if necessary and is then ready for GC-MS analysis.[3]

Visualizing the Derivatization Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general silylation reaction and a typical experimental workflow.

Caption: General reaction scheme for the silylation of a polar analyte with BSA.

Caption: A generalized experimental workflow for GC-MS analysis following silylation.

Conclusion

Derivatization using N-(Trimethylsilyl)acetamide is a cornerstone technique in modern analytical chemistry, enabling the analysis of a vast array of otherwise intractable polar molecules by GC-MS. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and adherence to meticulous experimental protocols are essential for achieving accurate and reproducible quantitative results. This guide provides the foundational knowledge and practical methodologies to empower researchers, scientists, and drug development professionals to successfully implement BSA derivatization in their analytical workflows, ultimately contributing to advancements in their respective fields.

References

A Deep Dive into Silylation: An In-depth Technical Guide to Silylating Agents for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biotechnological research, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of a wide array of compounds. However, a significant challenge arises when dealing with polar, non-volatile molecules such as alcohols, carboxylic acids, amines, and sugars. These compounds often exhibit poor chromatographic behavior, leading to broad, tailing peaks and low sensitivity. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone of successful GC-MS analysis. Among the various derivatization techniques, silylation is the most prevalent and versatile method employed.[1]

This technical guide provides a comprehensive overview of silylating agents, their reaction mechanisms, and practical applications in GC-MS analysis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the appropriate silylating agent and optimize derivatization protocols for their specific analytical needs.

The "Why" of Silylation: Enhancing Analyte Properties for GC-MS

Silylation involves the replacement of an active hydrogen atom in a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] This chemical modification imparts several advantageous properties to the analyte:

-

Increased Volatility: The replacement of polar functional groups with non-polar silyl groups reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and making it suitable for gas chromatography.[3][4]

-

Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing degradation at the high temperatures of the GC injector and column.[1][3]

-

Improved Chromatographic Peak Shape: By reducing the polarity of the analyte, interactions with active sites on the GC column are minimized, resulting in sharper, more symmetrical peaks.[5]

-

Characteristic Mass Spectra: The introduction of a silyl group often leads to predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation and compound identification.[6]

A Tour of Common Silylating Agents

A variety of silylating agents are available, each with distinct reactivity and suitability for different classes of compounds. The choice of reagent is critical for achieving complete and reproducible derivatization.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is one of the most widely used and versatile silylating agents.[6][7] It is highly reactive towards a broad range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[8][9] The byproducts of the BSTFA reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of early-eluting peaks.[6]

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is considered one of the most powerful silylating agents due to its high reactivity.[4] It is particularly effective for derivatizing hindered functional groups. A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is even more volatile than the byproducts of BSTFA, making it the preferred reagent for the analysis of low-molecular-weight compounds where early-eluting peaks are of interest.[6]

Trimethylchlorosilane (TMCS)

While rarely used alone, Trimethylchlorosilane (TMCS) serves as a potent catalyst when mixed with other silylating reagents like BSTFA or HMDS.[10] The addition of a small percentage of TMCS (typically 1-10%) significantly increases the silylating potential of the primary reagent, enabling the derivatization of sterically hindered and less reactive functional groups such as secondary amines and amides.[1][10]

Other Notable Silylating Agents

-

N,O-Bis(trimethylsilyl)acetamide (BSA): A versatile and widely used reagent, though its byproducts are less volatile than those of BSTFA and MSTFA.[7][11]

-

Hexamethyldisilazane (HMDS): A weaker TMS donor, often used in combination with TMCS for the silylation of carbohydrates.[1][11]

-

Trimethylsilylimidazole (TMSI): A strong silyl donor, particularly effective for derivatizing hydroxyl groups and hindered alcohols.[6]

-

N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA): This reagent introduces a t-butyldimethylsilyl (TBDMS) group, which forms derivatives that are significantly more stable to hydrolysis (approximately 10,000 times more stable) than TMS derivatives. This is advantageous when extensive sample preparation is required after derivatization.[1][11]

Comparative Overview of Common Silylating Agents

| Silylating Agent | Abbreviation | Relative Strength | Common Applications | Byproduct Volatility | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | Alcohols, phenols, carboxylic acids, amines, steroids[7][8] | High | A versatile, general-purpose reagent.[8] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Hydroxyls, carboxyls, amines, amino acids[4] | Very High | Excellent for trace analysis and low molecular weight compounds.[6] |

| Trimethylchlorosilane | TMCS | Catalyst | Used in combination with other reagents | High | Increases the reactivity of other silylating agents.[10] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | High | Alcohols, phenols, amines[11] | Moderate | A widely used, versatile reagent.[7] |

| Hexamethyldisilazane | HMDS | Weak | Carbohydrates[11] | High | Often used with TMCS as a catalyst.[11] |

| Trimethylsilylimidazole | TMSI | Very High | Sugars, hindered alcohols[6] | Low | Byproduct (imidazole) is not very volatile. |

| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | High | Sterically hindered compounds, when derivative stability is crucial[11] | High | Forms highly stable t-BDMS derivatives.[1] |

The Silylation Reaction: Mechanism and Workflow

The silylation reaction proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent.[3] This results in the displacement of a leaving group and the formation of a stable silyl derivative.

A typical experimental workflow for silylation involves several key steps to ensure complete and reproducible derivatization.

Selecting the Right Silylating Agent: A Logical Approach

The choice of silylating agent depends on the nature of the analyte and the analytical requirements. The following decision tree provides a general guideline for selecting an appropriate reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methodologies for common silylating agents.

General Single-Step Derivatization Protocol with BSTFA (+/- TMCS)

This protocol is suitable for a wide range of compounds including alcohols, phenols, and simple carboxylic acids.[8]

-

Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, under a stream of dry nitrogen.[8][10] Anhydrous conditions are critical for successful silylation as silylating reagents are moisture-sensitive.[1][12]

-

Reagent Addition: Add 100-500 µL of BSTFA or BSTFA + 1% TMCS to the sample.[8][10] A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used if the sample is not readily soluble in the derivatization reagent.

-

Reaction: Tightly cap the vial and mix thoroughly. The reaction can often proceed at room temperature for 15-30 minutes. For less reactive or sterically hindered compounds, heating at 60-80°C for 30-60 minutes is recommended.[8][13]

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Two-Step Derivatization Protocol for Carbonyl-Containing Compounds (e.g., Sugars)

For compounds containing carbonyl groups, such as sugars and keto-acids, a two-step process involving methoximation prior to silylation is often necessary to prevent the formation of multiple isomers.[6][14]

-

Sample Preparation: Ensure the sample is completely dry in a GC vial.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL) to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes.[8]

-

Silylation: Cool the vial to room temperature. Add 80-100 µL of a silylating agent such as MSTFA or BSTFA. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[8][15]

-

Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Conclusion

Silylation is an indispensable derivatization technique that significantly expands the applicability of GC-MS to the analysis of polar and non-volatile compounds. By converting analytes into more volatile and thermally stable derivatives, silylation enhances chromatographic performance and improves detection sensitivity. The selection of the appropriate silylating agent, whether it be the versatile BSTFA, the powerful MSTFA, or a catalyzed reaction with TMCS, is paramount to achieving successful and reproducible results. A thorough understanding of the principles of silylation and adherence to optimized experimental protocols will empower researchers, scientists, and drug development professionals to overcome analytical challenges and obtain high-quality GC-MS data.

References

- 1. Silylation Reagents - Regis Technologies [registech.com]

- 2. restek.com [restek.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. nbinno.com [nbinno.com]

- 5. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. gcms.cz [gcms.cz]

- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatization techniques for free fatty acids by GC [restek.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

The Trimethylsilyl Group in Chemical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (B98337) (TMS) group, a functional group with the formula -Si(CH₃)₃, is a cornerstone of modern chemical analysis.[1] Its unique properties of chemical inertness and large molecular volume make it an invaluable tool for enhancing the analytical capabilities of various techniques, particularly gas chromatography (GC) and mass spectrometry (MS).[1] This technical guide provides a comprehensive overview of the function of the TMS group, detailing its role as a protecting group and, more centrally, as a derivatizing agent to improve the volatility and thermal stability of analytes. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively apply trimethylsilylation in their analytical workflows.

Core Function: Enhancing Analyte Volatility and Stability

Many biologically and pharmaceutically relevant molecules, such as alcohols, phenols, carboxylic acids, and amines, possess polar functional groups containing active hydrogens (-OH, -COOH, -NH, -SH).[2][3] These groups can form strong intermolecular hydrogen bonds, leading to low volatility and thermal lability, making them unsuitable for direct analysis by GC, which requires compounds to be vaporized without decomposition.[4][5]

Trimethylsilylation addresses this challenge by replacing the active hydrogen with a non-polar TMS group.[2] This process, also known as silylation, effectively shields the polar functional groups, reducing intermolecular forces and thereby increasing the volatility of the analyte.[1] The resulting TMS derivatives are also typically more thermally stable, allowing them to withstand the high temperatures of the GC injector and column without degradation.[2]

Applications in Chemical Analysis

The primary applications of the trimethylsilyl group in chemical analysis are as a protecting group in organic synthesis and as a derivatizing agent for chromatography and spectroscopy.

The TMS Group as a Protecting Group

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from participating in a reaction at a different site in the molecule. The TMS group serves as an effective and easily removable protecting group, particularly for alcohols, forming a trimethylsilyl ether.[6][7] This protection strategy allows for a wide range of chemical transformations to be carried out on other parts of the molecule.[6]

The logical workflow for utilizing the TMS group as a protecting group is illustrated in the diagram below.

Derivatization for Gas Chromatography (GC) and Mass Spectrometry (MS)

The most widespread application of the TMS group in chemical analysis is in derivatization for GC and GC-MS. By increasing the volatility and thermal stability of analytes, trimethylsilylation expands the range of compounds that can be analyzed by these powerful techniques.[8] The resulting TMS derivatives generally produce sharp, symmetrical chromatographic peaks, leading to improved separation and more accurate quantification.[2]

The mass spectra of TMS derivatives are often characterized by specific fragmentation patterns that can aid in structure elucidation. The presence of the TMS group introduces a distinct isotopic signature due to the natural abundance of silicon isotopes, and characteristic fragment ions can confirm the presence and location of the original functional group.

Quantitative Impact of Trimethylsilylation

The conversion of a polar analyte to its TMS derivative can have a significant impact on its physicochemical properties, directly influencing its chromatographic behavior. While a comprehensive database is challenging to compile due to the vast number of potential analytes, the following table summarizes the expected qualitative and quantitative effects.

| Property | Effect of Trimethylsilylation | Rationale |

| Boiling Point | Significant Decrease | Reduction of intermolecular hydrogen bonding.[1] |

| Volatility | Significant Increase | Increased vapor pressure due to weaker intermolecular forces.[1] |

| Thermal Stability | Increase | Shielding of thermally labile functional groups.[2] |

| GC Retention Time | Decrease | Increased volatility leads to faster elution from the GC column.[9] |

| Peak Shape | Improvement (more symmetrical) | Reduction of interactions with active sites on the GC column.[2] |

| Reproducibility (RSD%) | Generally good for automated methods | Automated derivatization can achieve RSDs of <10-15% for many metabolites.[3][10] Manual methods may show higher variability.[3] |

Experimental Protocols for Trimethylsilylation

The choice of silylating agent and reaction conditions is crucial for achieving complete and reproducible derivatization. Several common reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their high reactivity and the volatility of their byproducts.[11] Trimethylchlorosilane (TMCS) is often added as a catalyst to enhance the reactivity of the silylating agent, particularly for hindered functional groups.[11]

The general workflow for trimethylsilylation prior to GC-MS analysis is depicted below.

Protocol 1: General Trimethylsilylation of Alcohols, Phenols, and Carboxylic Acids

This protocol is a general starting point for the derivatization of common polar analytes.

Reagents:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Aprotic solvent (e.g., Dichloromethane (DCM), hexane)

Procedure:

-

Transfer the dried sample (typically <100 µg) to a GC vial.[12]

-

Add an appropriate aprotic solvent to dissolve the sample.[12]

-

Add 25 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine.[12] Pyridine acts as a catalyst, especially for sterically hindered groups.[12]

-

Cap the vial tightly and heat at 65°C for approximately 20-30 minutes.[12]

-

Cool the sample to room temperature before injection into the GC-MS system.[12]

Protocol 2: Two-Step Derivatization of Amino Acids for Metabolomics

This protocol is commonly used in metabolomics studies for the comprehensive analysis of amino acids and other metabolites containing carbonyl groups.

Reagents:

-

Methoxyamine hydrochloride in pyridine (e.g., 40 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

To the dried metabolite extract, add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine.[13]

-

Incubate the mixture at 30°C for 90 minutes with gentle shaking.[13] This step protects keto groups and prevents the formation of multiple derivatives.

-

Add 90 µL of MSTFA with 1% TMCS to the vial.[13]

-

Incubate at 37°C for 30 minutes.[13]

-

Cool to room temperature before GC-MS analysis.[13]

Protocol 3: Derivatization of Fatty Acids

This protocol is suitable for the analysis of free fatty acids.

Reagents:

-

BSTFA with 1% TMCS or MSTFA with 1% TMCS

-

Acetonitrile or other aprotic solvent

Procedure:

-

Combine 100 µL of the fatty acid sample (e.g., 1 mg/mL in an aprotic solvent) with 50 µL of the silylating reagent in a GC vial.[14] A molar excess of the reagent is necessary.[15]

-

Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[14] Temperature and time can be optimized for specific analytes.[14]

-

After cooling, the sample can be diluted with a solvent like DCM if necessary before injection.[14]

Protocol 4: Derivatization of Steroids

This protocol is adapted for the analysis of steroid hormones.

Reagents:

-

Derivatization mixture: N-trimethylsilylimidazole (TSIM), BSTFA, and TMCS (e.g., in a 3:3:2 v/v/v ratio).[16]

Procedure:

-

Evaporate the steroid sample to dryness.

-

Add 70 µL of the derivatization reagent mixture.[16]

-

Heat at 70°C for 60 minutes.[16]

-

Inject an aliquot of the derivatized sample into the GC-MS.[16]

The Role of the Trimethylsilyl Group in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, tetramethylsilane (B1202638) (TMS), Si(CH₃)₄, is the universally accepted internal standard for calibrating the chemical shift scale to 0 ppm for ¹H and ¹³C NMR.[17] The protons in TMS are chemically equivalent, producing a single, sharp signal that does not typically overlap with signals from most organic compounds.[18]

More recently, the trimethylsilyl group has been utilized as a reporter group in ¹H NMR studies of large biomolecules like G protein-coupled receptors (GPCRs).[14] By strategically labeling the protein with TMS groups, the high-intensity ¹H NMR signals near 0 ppm can be monitored to detect conformational changes upon ligand binding.[14]

Conclusion

The trimethylsilyl group is a versatile and powerful tool in the arsenal (B13267) of the modern analytical chemist. Its ability to derivatize a wide range of polar analytes, thereby increasing their volatility and thermal stability, has made it indispensable for GC and GC-MS analysis across numerous scientific disciplines, from metabolomics and clinical diagnostics to environmental analysis and drug development. Furthermore, its foundational role as a standard in NMR spectroscopy and its emerging application as a reporter group highlight its continued importance in chemical analysis. A thorough understanding of the principles of trimethylsilylation and the careful application of optimized experimental protocols are key to harnessing the full potential of this essential chemical entity.

References

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]